molecular formula C26H21BiF3O2 B14417819 CID 57353960

CID 57353960

Cat. No.: B14417819
M. Wt: 631.4 g/mol
InChI Key: ZSFFKOIWQKTFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The preparation of CID 57353960 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

CID 57353960 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 57353960 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a catalyst in certain processes. In biology, it has potential applications in studying cellular processes and molecular interactions. In medicine, it is being explored for its potential therapeutic effects. In industry, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of CID 57353960 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

CID 57353960 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or properties.

Properties

Molecular Formula

C26H21BiF3O2

Molecular Weight

631.4 g/mol

InChI

InChI=1S/4C6H5.C2HF3O2.Bi/c4*1-2-4-6-5-3-1;3-2(4,5)1(6)7;/h4*1-5H;(H,6,7);

InChI Key

ZSFFKOIWQKTFGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(F)(F)F)O

Origin of Product

United States

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